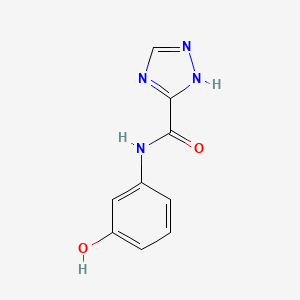
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide, also known as MNBA, is a chemical compound that is widely used in scientific research. This compound is synthesized through a specific method and has various biochemical and physiological effects.
作用机制
The mechanism of action of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide involves the inhibition of specific enzymes or proteins in biological processes. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide inhibits protein tyrosine phosphatase 1B by binding to the active site of the enzyme and preventing its activity. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide also inhibits the activity of EGFR by binding to the receptor and preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has various biochemical and physiological effects depending on the specific biological process being studied. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has been shown to decrease glucose levels in diabetic mice by inhibiting protein tyrosine phosphatase 1B. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has also been shown to inhibit cancer cell growth by targeting EGFR.
实验室实验的优点和局限性
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has several advantages for lab experiments, including its specificity for inhibiting specific enzymes or proteins and its ability to be synthesized in large quantities. However, 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide research, including the development of more specific inhibitors for protein tyrosine phosphatase 1B and EGFR, the study of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide's potential toxicity and side effects, and the exploration of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide's potential for the treatment of other diseases and conditions.
Conclusion:
In conclusion, 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide is a chemical compound that is widely used in scientific research to study various biological processes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has the potential to be a valuable tool for the development of new treatments for various diseases and conditions.
合成方法
The synthesis of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide is a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 2-methoxy-5-nitroaniline with acetic anhydride to form 2-acetamido-5-nitroaniline. The second step involves the reaction of 2-acetamido-5-nitroaniline with 4-methoxybenzoyl chloride in the presence of triethylamine to form 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide.
科学研究应用
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide is widely used in scientific research as a tool to study various biological processes. It has been used to study the inhibition of protein tyrosine phosphatase 1B, which is a potential target for the treatment of diabetes and obesity. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has also been used to study the inhibition of cancer cell growth by targeting the epidermal growth factor receptor (EGFR).
属性
IUPAC Name |
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-12-6-3-10(4-7-12)15(18)16-13-9-11(17(19)20)5-8-14(13)22-2/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLGWUFRFMJHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5867891.png)
![{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}acetic acid](/img/structure/B5867904.png)
![2-hydroxy-N'-(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)benzohydrazide](/img/structure/B5867910.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5867913.png)
![N-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-morpholinamine](/img/structure/B5867915.png)
![N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide](/img/structure/B5867921.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5867929.png)

![{5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5867947.png)

![5-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5867955.png)


![2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5867992.png)